molecular formula No Data Available B1162675 β-Amilasa de soja CAS No. 9000-91-3

β-Amilasa de soja

Número de catálogo: B1162675
Número CAS: 9000-91-3
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

β-Amylase from Soybean, also known as β-Amylase from Soybean, is a useful research compound. Its molecular formula is No Data Available. The purity is usually 95%.
BenchChem offers high-quality β-Amylase from Soybean suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about β-Amylase from Soybean including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Industria alimentaria: Producción de jarabe de maltosa

La β-amilasa de soja se utiliza ampliamente en la industria alimentaria, particularmente en la producción de jarabe de maltosa {svg_1}. Esta enzima cataliza la hidrólisis de los enlaces glucosídicos α,1-4 en el almidón, produciendo maltosa como producto principal. El jarabe de maltosa, derivado de este proceso, es un ingrediente clave en varios productos alimenticios debido a su dulzura suave y estabilidad.

Industria panadera: Mejora de la calidad del pan

En la industria panadera, la β-amilasa juega un papel crucial en el mantenimiento de la calidad del pan {svg_2}. Retrasa la retrogradación del almidón, que es responsable del envejecimiento del pan. Al ralentizar este proceso, la β-amilasa ayuda a mantener el pan fresco y suave durante más tiempo.

Biocatálisis: Inmovilización en nanoestructuras

La inmovilización de β-amilasa en nanoestructuras abre nuevas vías para su aplicación en biocatálisis {svg_3}. Esta técnica mejora la estabilidad y la reutilización de la enzima, lo que la hace más eficiente para los procesos industriales.

Industria farmacéutica: Edulcorante en medicamentos

La maltosa derivada de la β-amilasa también es indispensable en la industria farmacéutica {svg_4}. Se utiliza como edulcorante en varios medicamentos, proporcionando un sabor agradable sin el riesgo de formación de color durante el procesamiento.

Procesamiento del almidón: Desglose de la fuente de energía

El almidón es una fuente de energía importante en la dieta humana, y la β-amilasa es clave en su descomposición en azúcares simples {svg_5}. Este proceso enzimático es esencial para la producción de jarabes de glucosa y jarabes de maíz de alta fructosa, que son ingredientes fundamentales en numerosos productos alimenticios.

Industria de bebidas: Clarificación de jugos de frutas

Las enzimas amilolíticas como la β-amilasa se utilizan en la industria de bebidas para reducir la turbidez de los jugos de frutas {svg_6}. Este proceso da como resultado jugos de frutas clarificados con una vida útil más larga y una mejor apariencia estética.

Industria textil: Eliminación del encolado de almidón

La β-amilasa encuentra aplicación en la industria textil para la eliminación del encolado de almidón de las telas {svg_7}. La enzima descompone el almidón, que se aplica como agente de encolado, facilitando así los procesos posteriores de acabado de la tela.

Industria papelera: Modificación del almidón

En la industria papelera, la β-amilasa se utiliza para modificar los almidones que se aplican al papel durante el proceso de fabricación {svg_8}. Esta modificación mejora las propiedades del papel, como su resistencia y capacidad de impresión.

Mecanismo De Acción

Target of Action

The primary target of β-Amylase from Soybean is starch , a polyglucan homopolysaccharide that serves as a major constituent of the human diet . This enzyme specifically targets the α,1-4 glycosidic linkages in starch and related polysaccharides . The enzyme requires a minimum chain length of four glycosyl residues for its action .

Mode of Action

β-Amylase from Soybean operates by hydrolyzing the α,1-4 glycosidic linkages in starch, starting from the non-reducing end . It releases maltose, continuing until the entire chain is cleaved or the enzyme encounters blockage by a physical or chemical irregularity in the chain . The enzyme cannot bypass α,1-6 linkages, which results in the production of maltose and isomaltose during the degradation of branched polymers .

Biochemical Pathways

β-Amylase from Soybean plays a crucial role in the starch degradation pathway . The enzyme catalyzes the hydrolysis of alternate α-1,4-glycosidic linkages in starch and related polysaccharides . The final products of the degradation of linear glucan chains are maltose and a small amount of maltotriose . This process serves as an energy source in all genera by breaking down starch into simple sugars .

Result of Action

The action of β-Amylase from Soybean results in the production of maltose and a small amount of maltotriose from the degradation of linear glucan chains . In the case of branched polymers, the enzyme’s action yields maltose and isomaltose . These simple sugars serve as an energy source for various biological processes .

Action Environment

The activity of β-Amylase from Soybean can be influenced by various environmental factors. For instance, in plants, the activities of β-Amylase are regulated by various environmental stimuli including stress of drought, cold, and heat . Furthermore, the enzyme’s activity can also be affected by the pH and temperature of its environment, as these factors can influence the enzyme’s conformation and, consequently, its catalytic activity.

Safety and Hazards

The β-Amylase is produced from soybean, which is a known allergenic food . Therefore, it may contain traces of soybean allergens, which may give rise to safety concerns in soybean-allergic consumers .

Direcciones Futuras

β-Amylase proteins originated sometime more than 400 million years ago and expanded together with the differentiation of plants into organisms of increasing complexity . Future functional studies of this important class of storage glucan hydrolases and regulatory proteins are expected .

Análisis Bioquímico

Biochemical Properties

β-Amylase from soybean is a member of the glycosyl hydrolase family 14. It catalyzes the hydrolysis of alternate α-1,4-glycosidic linkages in starch and related polysaccharides, starting from the non-reducing end. The enzyme requires a minimum chain length of four glycosyl residues to function effectively. The final products of the degradation of linear glucan chains by β-Amylase from soybean are maltose and a small amount of maltotriose .

The enzyme interacts with various biomolecules, including other enzymes and proteins involved in starch metabolism. For instance, β-Amylase from soybean works in conjunction with α-amylase and debranching enzymes to break down complex starch molecules into simpler sugars. The interaction between these enzymes is crucial for the efficient degradation of starch .

Cellular Effects

β-Amylase from soybean influences various cellular processes, particularly those related to carbohydrate metabolism. In plant cells, the enzyme plays a vital role in the mobilization of stored starch during periods of energy demand. By breaking down starch into maltose, β-Amylase from soybean provides a readily available source of energy for cellular processes .

The enzyme also impacts cell signaling pathways and gene expression related to carbohydrate metabolism. For example, the presence of maltose, the product of β-Amylase from soybean activity, can act as a signal molecule, influencing the expression of genes involved in starch synthesis and degradation .

Molecular Mechanism

The molecular mechanism of β-Amylase from soybean involves the binding of the enzyme to the starch substrate at its active site. The enzyme’s active site is located in a deep cleft, where it hydrolyzes the α-1,4-glycosidic linkages in the starch molecule. This hydrolysis reaction results in the release of maltose and a small amount of maltotriose .

The enzyme’s activity is regulated by various factors, including the presence of inhibitors and activators. For instance, certain metal ions can enhance the activity of β-Amylase from soybean, while others can inhibit its function. Additionally, the enzyme’s activity can be modulated by changes in pH and temperature .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of β-Amylase from soybean can change over time due to factors such as enzyme stability and degradation. The enzyme is relatively stable under optimal conditions but can lose activity over time if exposed to unfavorable conditions such as extreme pH or high temperatures .

Long-term studies have shown that β-Amylase from soybean can maintain its activity for extended periods when stored under appropriate conditions. Prolonged exposure to adverse conditions can lead to enzyme denaturation and loss of function .

Dosage Effects in Animal Models

In animal models, the effects of β-Amylase from soybean can vary with different dosages. At low doses, the enzyme can effectively break down dietary starch, providing a source of maltose for energy metabolism. At high doses, the enzyme may cause adverse effects such as gastrointestinal discomfort or disturbances in carbohydrate metabolism .

Threshold effects have been observed in studies where the enzyme’s activity reaches a plateau at higher doses, indicating that there is a limit to the amount of starch that can be effectively hydrolyzed by β-Amylase from soybean .

Metabolic Pathways

β-Amylase from soybean is involved in the metabolic pathways related to starch degradation. The enzyme hydrolyzes α-1,4-glycosidic linkages in starch, producing maltose, which can then be further metabolized by other enzymes to provide energy for cellular processes .

The enzyme interacts with various cofactors and other enzymes involved in carbohydrate metabolism, such as α-amylase and debranching enzymes. These interactions are essential for the efficient breakdown of starch and the regulation of metabolic flux .

Transport and Distribution

Within cells, β-Amylase from soybean is transported and distributed to specific locations where starch degradation occurs. The enzyme is typically localized in plastids, such as chloroplasts and amyloplasts, where starch is stored and metabolized .

Transporters and binding proteins may facilitate the movement of β-Amylase from soybean to these specific cellular compartments. The enzyme’s localization is crucial for its function, as it ensures that starch degradation occurs in the appropriate cellular context .

Subcellular Localization

The subcellular localization of β-Amylase from soybean is primarily within plastids, where it plays a key role in starch metabolism. The enzyme’s activity is influenced by its localization, as it ensures that starch degradation occurs in the correct cellular compartment .

Post-translational modifications and targeting signals may direct β-Amylase from soybean to specific subcellular locations. These modifications can affect the enzyme’s activity and stability, ensuring that it functions optimally within the cellular environment .

Propiedades

{ "Design of the Synthesis Pathway": [ "The synthesis of β-Amylase from Soybean involves the extraction of the enzyme from soybean seeds followed by purification.", "The extracted enzyme is then subjected to various biochemical assays to determine its activity and purity.", "The purified enzyme is then used for further studies and applications." ], "Starting Materials": [ "Soybean seeds", "Buffer solutions", "Enzyme extraction reagents", "Purification reagents" ], "Reaction": [ "Grind soybean seeds to a fine powder.", "Extract the enzyme from the soybean powder using appropriate extraction reagents.", "Purify the extracted enzyme using different purification techniques such as chromatography, ultrafiltration, and dialysis.", "Determine the activity and purity of the purified enzyme using various biochemical assays such as SDS-PAGE, Bradford assay, and enzyme activity assays.", "Use the purified β-Amylase for various applications such as in the food industry for the production of maltose, glucose, and other sugars." ] }

Número CAS

9000-91-3

Fórmula molecular

No Data Available

Sinónimos

Beta Amylase;  Betalase 1500;  Betalase 1500EL;  Bioamylase;  Biozyme C;  Biozyme KL;  Biozyme M;  Biozyme M 2;  Biozyme M5;  Biozyme MD;  Biozyme ML;  E.C. 3.2.1.2;  Exoamylase;  Hi-Maltosin;  Hi-Maltosin G;  Hi-Maltosin GL;  Mochibest Super;  Optimalt BBA;  Saccharo

Origen del producto

United States
Customer
Q & A

Q1: What is the primary function of β-amylase from soybean?

A1: β-amylase is an enzyme found in soybean seeds that catalyzes the breakdown of starch. It specifically cleaves α-1,4 glucosidic linkages from the non-reducing end of starch molecules, releasing maltose units. [, , ] This process is essential for the seed's germination and energy production.

Q2: How does the extraction process affect the yield of β-amylase from soybean powder?

A2: Research has shown that the extraction yield of β-amylase from soybean powder can be significantly improved by optimizing extraction parameters. Factors such as the ratio of powder to water, the addition of salts (like Sodium Chloride), surfactants (like alkylolamide), reducing reagents (like Sodium Sulfite), extraction time, temperature, and pH all play a crucial role. [] For instance, adding 1 mol/L Sodium Chloride, 0.2% (w/v) alkylolamide, and 0.5% (w/v) Sodium Sulfite to the extraction buffer, while maintaining a powder to water ratio of 1:10, extracting for 0.5 hours at 50°C and pH 6.5, resulted in a 29.8% increase in β-amylase yield compared to extraction without additives. []

Q3: Besides its enzymatic activity on starch, does β-amylase from soybean exhibit any other interesting properties?

A3: Interestingly, β-amylase from soybean seeds has been found to act as a lipase inhibitor. [] This means it can hinder the activity of lipases, enzymes that break down fats. Although the mechanism of lipase inhibition by β-amylase is not fully understood, its presence alongside another lipase inhibitor, lipoxygenase-1 (LOX-1), in soybean seeds suggests a potential role in regulating fat metabolism. []

Q4: Has there been any research on utilizing materials for targeted purification of β-amylase from soybean?

A5: Yes, research has explored the use of phenylboronate-chitosan resins for the selective adsorption of β-amylase from soybean extracts. [] This approach leverages the affinity of phenylboronate groups for the sugar moieties present in β-amylase, enabling its separation and purification from other components in the soybean extract.

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